molecular formula C5H8Cl3NSi B068750 2-Methyl-4-(trichlorosilyl)butanenitrile CAS No. 163155-56-4

2-Methyl-4-(trichlorosilyl)butanenitrile

Cat. No. B068750
CAS RN: 163155-56-4
M. Wt: 216.56 g/mol
InChI Key: IXQSAPPTZCILEB-UHFFFAOYSA-N
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Description

2-Methyl-4-(trichlorosilyl)butanenitrile, also known as MTSB, is a chemical compound that is used in a variety of applications, most notably in the synthesis of pharmaceuticals, cosmetics, and other industrial chemicals. MTSB is a colorless, odorless liquid with a boiling point of 69°C and a melting point of -10°C. It is a highly reactive compound, and its reactivity is due to the presence of trichlorosilyl groups, which can be used in a variety of chemical reactions.

Scientific Research Applications

Chemical Isomerization and Catalysis

  • The isomerization of 2-methyl-3-butenenitrile (2M3BN) to Z- and E-2-methyl-2-butenenitrile (2M2BN) and 3-pentenenitrile (3PN) using [Ni(COD)2] and TRIPHOS as a catalyst was studied, showing significant conversion rates and the formation of nickel complexes as part of the reaction process (Acosta-Ramírez et al., 2008).
  • A theoretical and experimental approach was applied to understand the nickel-catalyzed isomerization of 2M3BN, revealing insights into the reaction mechanisms and the effects of Lewis acids on the process (Liu et al., 2016).

Enzymatic Resolution and Synthesis

  • The enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile was explored, resulting in the production of optically pure compounds and revealing a pathway for synthesizing (R)-GABOB and (R)-carnitine hydrochloride (Kamal et al., 2007).

Biosynthesis from Glucose

  • A novel biosynthetic pathway for 1,2,4-butanetriol (BT) from malate was designed, enabling the use of glucose as an alternative substrate. This pathway includes six sequential enzymatic reactions, offering a sustainable approach to producing BT, a significant chemical in propellant and explosive formulations (Li et al., 2014).

Rational Catalyst Design

  • The isomerization of 2M3BN was enhanced by rational design of catalytic intermediates and the addition of extra ligand 1, 5-bis(diphenylphosphino)pentane (dppp5), highlighting the influence of catalyst structure on reaction efficiency and selectivity (Liu et al., 2020).

properties

IUPAC Name

2-methyl-4-trichlorosilylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl3NSi/c1-5(4-9)2-3-10(6,7)8/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQSAPPTZCILEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[Si](Cl)(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595701
Record name 2-Methyl-4-(trichlorosilyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163155-56-4
Record name 2-Methyl-4-(trichlorosilyl)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163155-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trichlorosilyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanenitrile, 2-methyl-4-(trichlorosilyl)
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